molecular formula C11H11ClF3N3O B1303367 1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine-4-carbonyl chloride CAS No. 306934-79-2

1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine-4-carbonyl chloride

Cat. No. B1303367
CAS RN: 306934-79-2
M. Wt: 293.67 g/mol
InChI Key: LFSUSYMMCMOVRL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves nucleophilic substitution reactions, as seen in the first paper, where a trichloro-dipyrimidinyl compound reacts with piperidine to replace chlorine atoms with piperidino groups. The chlorine atom at the 4 position is substituted first, followed by the chlorine atom at the 2 position . This suggests that a similar approach could be used for synthesizing 1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine-4-carbonyl chloride, with careful control of reaction conditions to achieve the desired substitution pattern.

Molecular Structure Analysis

The molecular structure of compounds with pyrimidine and piperidine rings can be complex, as indicated by the second paper, which describes the crystal structures of copper(II) complexes with a pyrazolylpyrimidine ligand that also contains a piperidine ring . The ligand forms bidentate chelating coordination through nitrogen atoms, creating metallocycles. This information can be extrapolated to suggest that the molecular structure of this compound would also involve interactions between the nitrogen atoms and other components of the molecule.

Chemical Reactions Analysis

The reactivity of the chlorine atoms in related compounds is a key aspect of their chemical behavior. In the first paper, the reactivity of chlorine atoms in a dipyrimidinyl compound with piperidine is explored, showing that different chlorine atoms react at different rates . This knowledge is crucial for understanding how this compound might react under various conditions, especially in nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not directly reported, the properties of similar compounds can provide some insights. For instance, the presence of non-covalent interactions such as C-H···π, π-π stacking, and lone pair-π interactions in the copper(II) complexes discussed in the second paper suggests that this compound may also exhibit similar interactions due to the presence of aromatic rings and heteroatoms, which could affect its solubility, melting point, and other physical properties.

Scientific Research Applications

Importance in Medicinal Chemistry

Research highlights the crucial role of pyrimidine scaffolds, such as 5H-pyrano[2,3-d]pyrimidines, in medicinal and pharmaceutical industries due to their bioavailability and broad synthetic applications. These scaffolds have been intensively investigated for their potential in developing lead molecules through diverse synthetic pathways, employing hybrid catalysts like organocatalysts, metal catalysts, and nanocatalysts for efficient synthesis (Parmar, Vala, & Patel, 2023).

Role in Catalysis

The synthesis of complex organic compounds often involves catalytic processes where compounds like 1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine-4-carbonyl chloride may serve as intermediates or reactants. For example, the development of recyclable copper catalyst systems for C-N bond forming cross-coupling reactions has been a significant area of research. These reactions are fundamental in creating heterocyclic and aliphatic amines, with pyrimidine derivatives playing a crucial role in the catalytic activity and the resulting product's properties (Kantam, Reddy, Srinivas, & Bhargava, 2013).

Applications in Material Science

Pyrimidine and its derivatives are also explored for their optoelectronic properties. Functionalization of these compounds, incorporating them into π-extended conjugated systems, has shown great value in creating novel materials for electronic devices, luminescent elements, and photoelectric conversion elements. This includes research on quinazolines and pyrimidines for their electroluminescent properties, indicating the potential of these compounds in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Safety and Hazards

The related compound “1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid” has several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClF3N3O/c12-9(19)7-2-5-18(6-3-7)10-16-4-1-8(17-10)11(13,14)15/h1,4,7H,2-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFSUSYMMCMOVRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)Cl)C2=NC=CC(=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClF3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20380659
Record name 1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

306934-79-2
Record name 1-[4-(Trifluoromethyl)-2-pyrimidinyl]-4-piperidinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=306934-79-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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